An In-Depth Technical Guide on 1-methyl-2-undecyl-4(1H)-quinolone: Structure, Properties, and Biological Activities
An In-Depth Technical Guide on 1-methyl-2-undecyl-4(1H)-quinolone: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data, including detailed experimental protocols and comprehensive physicochemical properties, for 1-methyl-2-undecyl-4(1H)-quinolone is limited. This guide provides the available specific information and supplements it with data from the broader class of N-alkyl-2-alkyl-4(1H)-quinolones to offer a comprehensive overview.
Introduction
1-methyl-2-undecyl-4(1H)-quinolone is a quinolone alkaloid, a class of compounds known for a wide range of biological activities. While research on this specific molecule is not extensive, its structural features—a quinolone core with N-methylation and a long alkyl chain at the C-2 position—place it within a family of compounds with significant pharmacological interest, including antimicrobial and enzyme-inhibiting properties. This technical guide synthesizes the known information about 1-methyl-2-undecyl-4(1H)-quinolone and provides context from related compounds to illuminate its potential structure-activity relationships and therapeutic applications.
Chemical Structure and Properties
The fundamental structure of 1-methyl-2-undecyl-4(1H)-quinolone consists of a quinolin-4-one core. It is characterized by a methyl group attached to the nitrogen at position 1 and an undecyl (11-carbon) chain at position 2.
Table 1: Chemical and Physical Properties of 1-methyl-2-undecyl-4(1H)-quinolone and Related Compounds
| Property | 1-methyl-2-undecyl-4(1H)-quinolone | 1-methyl-2-nonyl-4(1H)-quinolone | 2-undecyl-4(1H)-quinolone |
| IUPAC Name | 1-methyl-2-undecylquinolin-4-one[1] | 1-methyl-2-nonylquinolin-4-one | 2-undecyl-1H-quinolin-4-one[2] |
| Synonyms | 1-Methyl-2-undecylquinolin-4(1H)-one | 1-Methyl-2-nonylquinolin-4-one | 2-undecyl-4-quinolinol |
| CAS Number | 59443-02-6[3] | 68353-24-2 | 56183-46-1 |
| Molecular Formula | C21H31NO[3] | C19H27NO | C20H29NO[2] |
| Molecular Weight | 313.48 g/mol [3] | 285.4 g/mol [4] | 299.4 g/mol [2] |
| Physical Description | Data not available | Solid[4] | Solid[2] |
| Melting Point | Data not available | 71 - 75 °C[4] | 130 - 132 °C[2] |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Low water solubility is expected. Can be formulated in PEG400, 0.2% Carboxymethyl cellulose, or a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose for in vivo studies.[5] | Data not available | Data not available |
Synthesis
Generalized Experimental Protocol: Conrad-Limpach Reaction
This protocol is a generalized procedure for the synthesis of 2-alkyl-4(1H)-quinolones and would require optimization for the specific synthesis of 1-methyl-2-undecyl-4(1H)-quinolone.
Step 1: Synthesis of the β-keto ester
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React the appropriate acid chloride (in this case, lauroyl chloride) with Meldrum's acid in the presence of pyridine.
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Perform alcoholysis of the resulting product under reflux conditions to yield the corresponding β-keto ester.
Step 2: Condensation and Cyclization
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Conduct an acid-catalyzed condensation of the β-keto ester with N-methylaniline. This reaction forms the enamine tautomer of the Schiff base.
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Heat the resulting intermediate to induce the Conrad-Limpach cyclization, which forms the quinolone ring.
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The final product, 1-methyl-2-undecyl-4(1H)-quinolone, can be purified by precipitation with a non-polar solvent such as diethyl ether or n-hexane.[3]
Caption: Generalized workflow for the synthesis of 1-methyl-2-undecyl-4(1H)-quinolone via the Conrad-Limpach reaction.
Biological Activities and Signaling Pathways
Monoamine Oxidase B (MAO-B) Inhibition
The most specific biological activity reported for 1-methyl-2-undecyl-4(1H)-quinolone is its function as a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B).[5]
Table 2: Inhibitory Activity of 1-methyl-2-undecyl-4(1H)-quinolone against MAO-B
| Parameter | Value |
| IC50 | 15.3 µM[5] |
| Ki | 9.91 µM[5] |
| MAO-A Inhibition | No inhibitory effect reported[5] |
MAO-B is a key enzyme in the degradation of neurotransmitters, particularly dopamine. Its inhibition can lead to increased dopamine levels in the brain, a strategy employed in the treatment of Parkinson's disease. The irreversible nature of the inhibition by 1-methyl-2-undecyl-4(1H)-quinolone suggests a covalent modification of the enzyme.
Caption: Mechanism of MAO-B inhibition by 1-methyl-2-undecyl-4(1H)-quinolone, leading to reduced dopamine metabolism.
Potential Antimicrobial Activity
The broader class of 2-alkyl-4(1H)-quinolones is well-documented for its antimicrobial properties, particularly against Gram-positive bacteria and mycobacteria.[7][8][9] The length of the alkyl chain at the C-2 position is a critical determinant of this activity. While specific data for the undecyl derivative is scarce, studies on related compounds suggest that an aliphatic chain of 12-14 carbons at the C-2 position is optimal for anti-mycobacterial activity.[1]
The mechanism of action for the antimicrobial effects of many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10][11]
Conclusion
1-methyl-2-undecyl-4(1H)-quinolone is a sparsely studied compound with demonstrated potent and selective inhibitory activity against MAO-B. This suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases like Parkinson's. Its structural similarity to other 2-alkyl-4(1H)-quinolones also implies a potential for antimicrobial activity, although this has yet to be experimentally verified for this specific molecule. Further research is warranted to fully characterize its physicochemical properties, elucidate its mechanism of action in MAO-B inhibition, and explore its potential as an antimicrobial agent. The development of a robust and scalable synthesis protocol will be a crucial first step in enabling these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Undecyl-4(1H)-quinolone | C20H29NO | CID 10063343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. 1-Methyl-2-nonyl-4(1H)-quinolone | C19H27NO | CID 13967189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-2-undecyl-4(1H)-quinolone | Monoamine Oxidase | 59443-02-6 | Invivochem [invivochem.com]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activity of quinolones against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of quinolones against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Anti-Mycobacterial Activity of Quinolones. Triazoloquinolones a N...: Ingenta Connect [ingentaconnect.com]
